molecular formula C11H13BrO5 B14222462 3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione CAS No. 774225-11-5

3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione

Cat. No.: B14222462
CAS No.: 774225-11-5
M. Wt: 305.12 g/mol
InChI Key: VYZYYJFXENIVFK-UHFFFAOYSA-N
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Description

3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[44]nonane-1,6-dione is a spirocyclic compound characterized by its unique structural motif, which includes a spiro[44]nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione typically involves the cyclization of di[aryl(hetaryl)methyl] malonic acids. One common method includes the use of P2O5-promoted cyclization, which facilitates the formation of the spirocyclic core . The reaction conditions are optimized to achieve high yields and selectivity, often involving the use of specific solvents and temperature control.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost-effectiveness, yield, and purity to be viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine would yield an amide derivative, while substitution with an alcohol would yield an ester derivative.

Scientific Research Applications

3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is not fully elucidated, but it is believed to involve interactions with specific molecular targets in the nervous system. The bromoacetyl group may facilitate binding to enzymes or receptors, thereby modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.5]decane-1,6-dione
  • Spiro[5.5]undecane-1,7-dione

Uniqueness

3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is unique due to its specific substitution pattern and the presence of the bromoacetyl group. This makes it distinct from other spirocyclic compounds, which may lack this functional group and therefore exhibit different chemical and biological properties .

Properties

CAS No.

774225-11-5

Molecular Formula

C11H13BrO5

Molecular Weight

305.12 g/mol

IUPAC Name

3-(2-bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione

InChI

InChI=1S/C11H13BrO5/c1-6-3-11(8(14)16-6)5-10(2,7(13)4-12)17-9(11)15/h6H,3-5H2,1-2H3

InChI Key

VYZYYJFXENIVFK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC(OC2=O)(C)C(=O)CBr)C(=O)O1

Origin of Product

United States

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